molecular formula C48H37N3 B1645304 N,N-Bis(4'-diphenylamino-4-biphenylyl)amine CAS No. 167218-39-5

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine

Cat. No.: B1645304
CAS No.: 167218-39-5
M. Wt: 655.8 g/mol
InChI Key: MSCKYQJGPSVFHC-UHFFFAOYSA-N
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Description

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4'-diphenylamino-4-biphenylyl)amine typically involves multi-step organic reactions. One common approach is the reaction of biphenyl derivatives with diphenylamine under specific conditions, such as high temperatures and the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(4'-diphenylamino-4-biphenylyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, N,N-Bis(4'-diphenylamino-4-biphenylyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a fluorescent probe or a component in bioconjugation reactions. Its ability to interact with biological molecules makes it useful in studying cellular processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its properties may be harnessed to create new therapeutic agents or diagnostic tools.

Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which N,N-Bis(4'-diphenylamino-4-biphenylyl)amine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4,4'-Bis[N-(p-tolyl)-N-phenylamino] biphenyl

  • N,N'-Diphenyl-N,N'-bis[4'- (diphenylamino)biphenyl-4-yl]benzidine

Uniqueness: N,N-Bis(4'-diphenylamino-4-biphenylyl)amine stands out due to its specific arrangement of phenyl and amine groups, which gives it unique chemical and physical properties compared to similar compounds. These properties make it particularly useful in specialized applications.

Properties

IUPAC Name

4-[4-(N-phenylanilino)phenyl]-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H37N3/c1-5-13-43(14-6-1)50(44-15-7-2-8-16-44)47-33-25-39(26-34-47)37-21-29-41(30-22-37)49-42-31-23-38(24-32-42)40-27-35-48(36-28-40)51(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36,49H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCKYQJGPSVFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H37N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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